molecular formula C24H25ClN2O3 B2868621 N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide CAS No. 312941-79-0

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B2868621
CAS No.: 312941-79-0
M. Wt: 424.93
InChI Key: XTJXVOFBIUHOGR-UHFFFAOYSA-N
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Description

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide: is a complex organic compound characterized by the presence of an adamantane moiety, a methylphenyl group, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through halogenation, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors can improve scalability and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like hydrochloric acid, and bases such as sodium hydroxide . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide is unique due to the combination of its adamantane, methylphenyl, and nitrobenzamide moieties. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[4-(1-adamantyl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)26-23(28)20-10-19(27(29)30)3-4-21(20)25/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJXVOFBIUHOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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